molecular formula C7H15N3O2 B14527401 (2S)-1-azido-5-methylhexane-2,5-diol CAS No. 62396-84-3

(2S)-1-azido-5-methylhexane-2,5-diol

Cat. No.: B14527401
CAS No.: 62396-84-3
M. Wt: 173.21 g/mol
InChI Key: WCAYMBMLCRYGSG-LURJTMIESA-N
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Description

(2S)-1-azido-5-methylhexane-2,5-diol is a chiral organic compound characterized by a six-carbon backbone (hexane) with hydroxyl groups at positions 2 and 5, a methyl substituent at position 5, and an azido (-N₃) functional group at position 1. The stereochemistry at carbon 2 is specified as (S)-configuration, which influences its reactivity and biological interactions. This compound’s structural uniqueness lies in the combination of a diol system, an azide group, and a branched alkyl chain.

Properties

CAS No.

62396-84-3

Molecular Formula

C7H15N3O2

Molecular Weight

173.21 g/mol

IUPAC Name

(2S)-1-azido-5-methylhexane-2,5-diol

InChI

InChI=1S/C7H15N3O2/c1-7(2,12)4-3-6(11)5-9-10-8/h6,11-12H,3-5H2,1-2H3/t6-/m0/s1

InChI Key

WCAYMBMLCRYGSG-LURJTMIESA-N

Isomeric SMILES

CC(C)(CC[C@@H](CN=[N+]=[N-])O)O

Canonical SMILES

CC(C)(CCC(CN=[N+]=[N-])O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-azido-5-methylhexane-2,5-diol typically involves the introduction of the azido group into a suitable precursor. One common method is the nucleophilic substitution reaction where an alkyl halide is reacted with sodium azide. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions. The process would be optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-azido-5-methylhexane-2,5-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The azido group can be reduced to an amine group.

    Substitution: The azido group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Sodium azide (NaN3) is commonly used for introducing the azido group.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Various azido derivatives.

Scientific Research Applications

(2S)-1-azido-5-methylhexane-2,5-diol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-azido-5-methylhexane-2,5-diol involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. The hydroxyl groups can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares (2S)-1-azido-5-methylhexane-2,5-diol with analogous compounds, emphasizing structural features, biological activity, and applications:

Compound Name Structure Highlights Functional Groups Biological Activity/Applications
This compound Hexane backbone, (S)-configuration, azide, methyl, diol Azido, hydroxyl, methyl Potential in click chemistry, drug delivery (hypothesized)
(2S,5S)-Hexane-2,5-diol Linear hexane, dual hydroxyl groups Hydroxyl Inhibits ornithine decarboxylase; used in pharmaceuticals
1,3-Propanediol Three-carbon chain with hydroxyls Hydroxyl Antimicrobial; cosmetics and food preservation
Glycerol Three-carbon triol Hydroxyl Moisturizing agent; personal care products
(2,2-Dimethyl-1,3-dioxan-5-yl)methanol Dioxane ring with hydroxyl and methyl Hydroxyl, dioxane ring Synthetic versatility; medicinal chemistry

Key Differentiators

  • Azide Functionality : The azido group in this compound distinguishes it from other diols, enabling unique reactivity (e.g., Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition). This property is absent in (2S,5S)-hexane-2,5-diol and glycerol .
  • Chirality: The (S)-configuration at carbon 2 may enhance enantioselective interactions in biological systems, unlike non-chiral analogs like 1,3-propanediol .
  • Structural Hybridity: The combination of a branched alkyl chain and diol system differentiates it from cyclic derivatives like (2,2-dimethyl-1,3-dioxan-5-yl)methanol, which features a rigid dioxane ring .

Research Findings and Gaps

  • Biological Activity: Limited data exist on the target compound’s direct biological effects. However, hydroxyl-rich analogs like glycerol and 1,3-propanediol show established roles in hydration and antimicrobial activity, respectively .
  • Safety and Regulation : Regulatory frameworks (e.g., EPA, EFSA) emphasize rigorous testing for azide-containing compounds due to their instability and toxicity risks .

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